![molecular formula C12H11Cl2NO2S2 B2590456 4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-methyl-1,3-thiazole CAS No. 672951-38-1](/img/structure/B2590456.png)
4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-methyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-methyl-1,3-thiazole” is a chemical compound that contains a thiazole ring. Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Molecular Structure Analysis
The molecular structure of “4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-methyl-1,3-thiazole” consists of a thiazole ring, which is a five-membered ring containing two heteroatoms (nitrogen and sulfur), attached to a phenyl ring that is substituted with two chlorine atoms and an ethylsulfonyl group .
科学的研究の応用
Antioxidant Capacity Assays
The study by Ilyasov et al. (2020) focuses on the ABTS/PP decolorization assay to determine antioxidant capacity. This assay is significant for evaluating the antioxidant potential of compounds, including those related to thiazole derivatives. The review highlights two principal reaction pathways for antioxidants, emphasizing the specificity of reactions like coupling, which might influence comparisons between antioxidants. Such assays are crucial for assessing the changes in antioxidant systems during storage and processing (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Sulfonamides and Their Therapeutic Potential
Carta, Scozzafava, and Supuran (2012) review the therapeutic applications of sulfonamides, highlighting their presence in clinically used drugs. The discussion includes novel drugs that incorporate the sulfonamide group, showcasing its versatility and potential in drug development. This relevance extends to derivatives of thiazole, given their structural and functional similarities, particularly in targeting enzyme isoforms for therapeutic purposes (Carta, Scozzafava, & Supuran, 2012).
Chemical and Biological Properties of Phosphorylated Azoles
Abdurakhmanova et al. (2018) systematize data on 4-phosphorylated 1,3-azoles, discussing their synthesis, chemical, and biological properties. This review underscores the importance of azoles, including thiazoles, in creating compounds with varied biological activities, such as insectoacaricidal and antihypertensive properties. The study emphasizes the role of these derivatives in synthesizing complex natural molecules and synthetic drugs, indicating the broad applicability of thiazole derivatives in medicinal chemistry (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Thiazole Derivatives and Their Pharmacological Activities
Leoni, Locatelli, Morigi, and Rambaldi (2014) provide a comprehensive review of thiazole derivatives, focusing on their development and pharmacological activities from 2008 to 2012. The review highlights thiazole's potential in creating compounds with a wide range of therapeutic effects, such as antimicrobial, antifungal, and antitumor activities. This underscores the significant role thiazole derivatives play in drug discovery and development, suggesting their relevance to the compound (Leoni, Locatelli, Morigi, & Rambaldi, 2014).
将来の方向性
The future directions for “4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-methyl-1,3-thiazole” could involve further exploration of its biological activities and potential therapeutic applications, given the wide range of biological activities exhibited by thiazole derivatives . Additionally, more research could be conducted to elucidate its synthesis, chemical reactions, and physical and chemical properties.
特性
IUPAC Name |
4-(2,3-dichloro-4-ethylsulfonylphenyl)-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO2S2/c1-3-19(16,17)10-5-4-8(11(13)12(10)14)9-6-18-7(2)15-9/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSCQUNIRFMTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(C=C1)C2=CSC(=N2)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

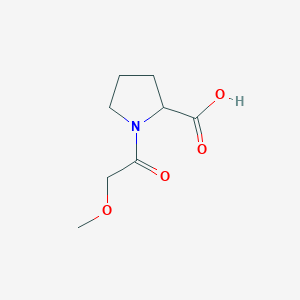
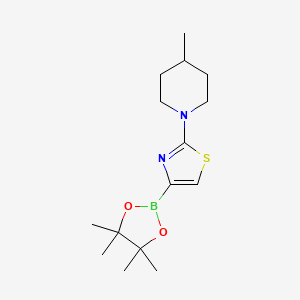
![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(2-fluorophenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2590378.png)
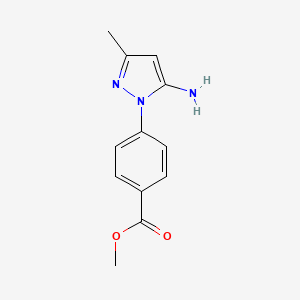

![Tert-butyl N-[[4-[2-[(2-chloroacetyl)amino]ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2590383.png)
![N-[6-(butanoylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B2590384.png)

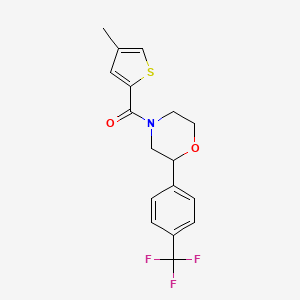

![N-(6-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2590391.png)
![Imidazo[1,2-b]pyridazin-3-amine hydrochloride](/img/structure/B2590392.png)
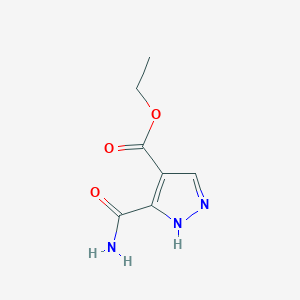
![Ethyl 2-[(2-fluoropyridin-3-yl)formamido]acetate](/img/structure/B2590395.png)